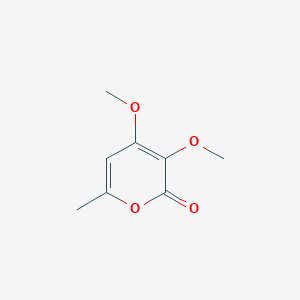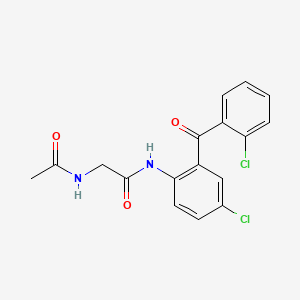
Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetamide group, an acetylamino group, and a chlorobenzoyl group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 4-chloro-2-(2-chlorobenzoyl)aniline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound.
化学反応の分析
Types of Reactions
Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
The compound’s potential medicinal properties are of significant interest. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industry
In the industrial sector, Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: Similar in structure but lacks the additional chlorobenzoyl group.
Acetanilide: Contains an acetamide group but differs in the substitution pattern on the aromatic ring.
Benzamide: Contains a benzoyl group but lacks the acetylamino and chlorobenzoyl groups.
Uniqueness
Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Conclusion
Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is a compound of significant interest in various scientific fields Its complex structure and diverse reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry
特性
CAS番号 |
76337-77-4 |
|---|---|
分子式 |
C17H14Cl2N2O3 |
分子量 |
365.2 g/mol |
IUPAC名 |
2-acetamido-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-10(22)20-9-16(23)21-15-7-6-11(18)8-13(15)17(24)12-4-2-3-5-14(12)19/h2-8H,9H2,1H3,(H,20,22)(H,21,23) |
InChIキー |
SVLRRMKEPRZVHN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


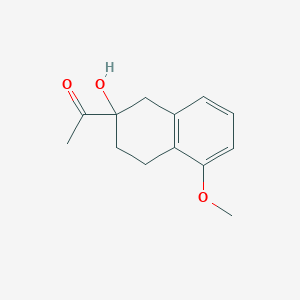
silane](/img/structure/B14435797.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)


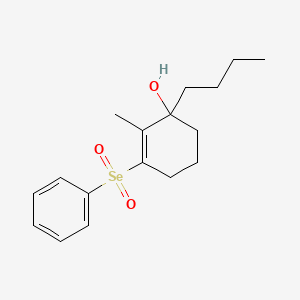
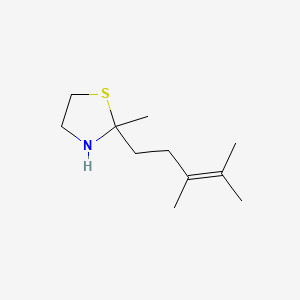
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
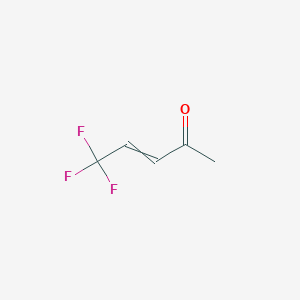
![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
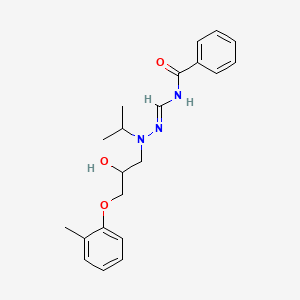
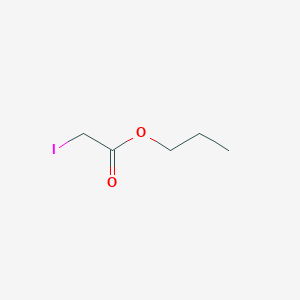
![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)
